(S)-GS-621763

Description

remdesivir analogue; deuterated HBr salt (VV116/JT001) used to treat COVID-19

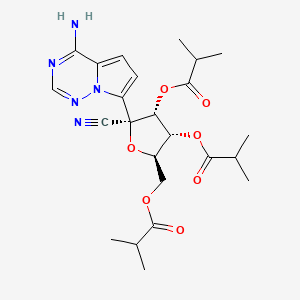

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O7/c1-12(2)21(30)33-9-16-18(34-22(31)13(3)4)19(35-23(32)14(5)6)24(10-25,36-16)17-8-7-15-20(26)27-11-28-29(15)17/h7-8,11-14,16,18-19H,9H2,1-6H3,(H2,26,27,28)/t16-,18-,19-,24+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSSLHFYCSUAHY-JQGROFRJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2647442-13-3 | |

| Record name | GS-621763 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2647442133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GS-621763 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83BU3492RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-GS-621763: A Deep Dive into its Mechanism of Action Against SARS-CoV-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GS-621763 is an investigational oral antiviral agent that has demonstrated potent activity against SARS-CoV-2, the causative agent of COVID-19. As an orally bioavailable prodrug, (S)-GS-621763 offers a potential therapeutic advantage for outpatient treatment and post-exposure prophylaxis. This technical guide provides a comprehensive overview of the core mechanism of action of (S)-GS-621763, detailing its molecular interactions, antiviral efficacy, and the experimental basis for these findings.

Core Mechanism of Action: Targeting the Viral RNA Polymerase

(S)-GS-621763 is a triester prodrug of the adenosine nucleoside analog GS-441524. GS-441524 is the parent nucleoside of the intravenously administered antiviral drug remdesivir. The fundamental mechanism of action of (S)-GS-621763 lies in its ability to be intracellularly converted to the same active triphosphate metabolite as remdesivir, which then targets the highly conserved SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).

Intracellular Activation Pathway

The journey of (S)-GS-621763 from an oral prodrug to an active antiviral agent involves a multi-step intracellular conversion process.

-

Hydrolysis to GS-441524: Following oral administration, (S)-GS-621763 is rapidly absorbed and undergoes hydrolysis by host esterases, releasing the parent nucleoside, GS-441524, into the bloodstream.

-

Phosphorylation Cascade: GS-441524 enters host cells and is sequentially phosphorylated by host kinases to its active triphosphate form, GS-441524 triphosphate (GS-441524-TP). This process involves three phosphorylation steps, with the initial phosphorylation to the monophosphate being the rate-limiting step.

Inhibition of SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp)

The active metabolite, GS-441524-TP, is a structural mimic of adenosine triphosphate (ATP), one of the natural building blocks for viral RNA synthesis. This molecular mimicry is the cornerstone of its antiviral activity.

-

Competitive Inhibition: GS-441524-TP competes with endogenous ATP for incorporation into the nascent viral RNA chain by the SARS-CoV-2 RdRp.

-

Delayed Chain Termination: Once incorporated into the viral RNA, GS-441524-TP leads to delayed chain termination. This means that the RdRp can add a few more nucleotides after incorporating the analog, but the presence of the modified sugar moiety ultimately stalls the polymerase, preventing the synthesis of full-length viral RNA genomes. This disruption of viral replication is the ultimate antiviral effect.

Quantitative Antiviral Activity

The antiviral potency of (S)-GS-621763 and its parent nucleoside, GS-441524, has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of (S)-GS-621763 and Related Compounds against SARS-CoV-2

| Compound | Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| (S)-GS-621763 | A549-hACE2 | SARS-CoV-2 | 0.47 | >10 | >21 |

| (S)-GS-621763 | Calu-3 | SARS-CoV-2 | 0.18 | >10 | >55 |

| GS-441524 | A549-hACE2 | SARS-CoV-2 | 0.78 | >10 | >12.8 |

| GS-441524 | Calu-3 | SARS-CoV-2 | 0.54 | >10 | >18.5 |

| Remdesivir | A549-hACE2 | SARS-CoV-2 | 0.010 | >10 | >1000 |

| Remdesivir | Calu-3 | SARS-CoV-2 | 0.029 | >10 | >345 |

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50)

Table 2: In Vivo Efficacy of (S)-GS-621763 in Animal Models of SARS-CoV-2 Infection

| Animal Model | Virus Strain | Dosing Regimen | Outcome |

| Ferret | SARS-CoV-2 | 10 mg/kg, twice daily, oral | Significant reduction in viral load in nasal washes and throat swabs. |

| BALB/c Mouse | SARS-CoV-2 | 3 mg/kg and 10 mg/kg, twice daily, oral | Dose-dependent reduction in lung viral titers and lung pathology. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to elucidate the mechanism of action and efficacy of (S)-GS-621763.

In Vitro Antiviral Assays

1. Cell Lines and Virus:

-

A549-hACE2 cells: Human lung adenocarcinoma cells engineered to stably express the human angiotensin-converting enzyme 2 (ACE2) receptor, rendering them susceptible to SARS-CoV-2 infection.

-

Calu-3 cells: Human lung adenocarcinoma cells that endogenously express ACE2 and are a relevant model for respiratory virus infection.

-

SARS-CoV-2 Strains: Initial studies utilized early isolates such as USA-WA1/2020. Subsequent studies have evaluated activity against variants of concern.

2. Antiviral Activity Assay Protocol:

-

Cell Seeding: A549-hACE2 or Calu-3 cells are seeded in 96-well plates at a density of 1 x 10^4 to 2.5 x 10^4 cells per well and incubated overnight.

-

Compound Preparation: (S)-GS-621763 and other test compounds are serially diluted in cell culture medium to achieve a range of final concentrations.

-

Infection: Cells are infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 to 0.1 in the presence of the diluted compounds.

-

Incubation: The infected cells are incubated for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Viral Replication:

-

RT-qPCR: Viral RNA is extracted from the cell culture supernatant, and the viral load is quantified by real-time reverse transcription-polymerase chain reaction targeting a conserved region of the viral genome (e.g., the N gene).

-

Luciferase Reporter Assay: For viruses engineered to express a luciferase reporter gene, the luminescence signal is measured as a proxy for viral replication.

-

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting a dose-response curve to the viral replication data.

3. Cytotoxicity Assay Protocol:

-

Cell Seeding and Compound Treatment: Uninfected cells are seeded and treated with the same serial dilutions of the compounds as in the antiviral assay.

-

Incubation: Cells are incubated for the same duration as the antiviral assay (48 to 72 hours).

-

Cell Viability Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay (Promega), which measures ATP levels.

-

Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curve of cell viability.

In Vivo Animal Studies

1. Ferret Model of SARS-CoV-2 Infection:

-

Animals: Adult male and female ferrets are used.

-

Virus Challenge: Ferrets are intranasally inoculated with a high titer of SARS-CoV-2.

-

Drug Administration: (S)-GS-621763 is administered orally, typically starting shortly after virus challenge (therapeutic model) or before challenge (prophylactic model).

-

Sample Collection: Nasal washes and throat swabs are collected at various time points post-infection.

-

Viral Load Quantification: Viral titers in the collected samples are determined by RT-qPCR and/or TCID50 (50% tissue culture infectious dose) assay.

2. Mouse Model of SARS-CoV-2 Infection:

-

Animals: BALB/c mice are a commonly used strain. As standard laboratory mice are not susceptible to early SARS-CoV-2 strains, mouse-adapted strains of the virus or transgenic mice expressing human ACE2 are utilized.

-

Virus Challenge: Mice are intranasally inoculated with a mouse-adapted SARS-CoV-2 strain.

-

Drug Administration: (S)-GS-621763 is administered orally.

-

Assessment of Efficacy:

-

Lung Viral Titer: At specified time points, mice are euthanized, and the lungs are harvested. Lung homogenates are prepared to quantify viral load by RT-qPCR and TCID50 assay.

-

Lung Histopathology: Lung tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E). Pathological changes, such as inflammation, alveolar damage, and immune cell infiltration, are scored by a pathologist blinded to the treatment groups.

-

Visualizations

Signaling Pathway and Experimental Workflows

Caption: Intracellular activation of (S)-GS-621763 and inhibition of SARS-CoV-2 RdRp.

Caption: Workflow for determining the in vitro antiviral activity of (S)-GS-621763.

Caption: Workflow for evaluating the in vivo efficacy of (S)-GS-621763 in a mouse model.

Conclusion

(S)-GS-621763 represents a promising oral antiviral candidate for the treatment of COVID-19. Its mechanism of action, centered on the inhibition of the highly conserved viral RdRp, suggests a high barrier to the development of resistance. The conversion of this oral prodrug to the same active metabolite as remdesivir provides a strong rationale for its clinical development. The data summarized in this technical guide, derived from rigorous in vitro and in vivo studies, underscore the potential of (S)-GS-621763 as a valuable tool in the ongoing effort to combat the SARS-CoV-2 pandemic. Further clinical investigation is warranted to fully elucidate its therapeutic utility in humans.

(S)-GS-621763: A Technical Guide to its Chemical Structure and Synthesis

(S)-GS-621763 is an orally bioavailable prodrug of the antiviral nucleoside analog GS-441524, the active metabolite of Remdesivir. Developed by Gilead Sciences, this compound is designed for improved oral delivery to combat viral infections, including SARS-CoV-2. This technical guide provides an in-depth overview of the chemical structure and a detailed, proposed synthesis of (S)-GS-621763, intended for researchers, scientists, and drug development professionals.

Chemical Structure

(S)-GS-621763 is the tri-isobutyryl ester of GS-441524. The esterification of the three hydroxyl groups on the ribose sugar moiety of GS-441524 enhances the lipophilicity of the molecule, facilitating its oral absorption. Once absorbed, cellular esterases are expected to cleave the isobutyryl groups, releasing the active parent compound, GS-441524.

The systematic IUPAC name for (S)-GS-621763 is [(2R,3R,4R,5R)-5-{4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl}-5-cyano-3,4-bis[(2-methylpropanoyl)oxy]oxolan-2-yl]methyl 2-methylpropanoate.

Caption: Chemical Structure of (S)-GS-621763.

Synthesis of (S)-GS-621763

The synthesis of (S)-GS-621763 commences with the parent nucleoside, GS-441524. The key transformation is the esterification of the three free hydroxyl groups on the ribose moiety with isobutyryl groups. While a specific detailed protocol from Gilead Sciences is not publicly available, a general and chemically sound procedure can be proposed based on standard organic synthesis methodologies for nucleoside modification.

Proposed Synthetic Pathway

The reaction involves treating GS-441524 with an isobutyrylating agent, such as isobutyric anhydride or isobutyryl chloride, in the presence of a suitable base and solvent.

Caption: Proposed Synthesis of (S)-GS-621763.

Experimental Protocol (Proposed)

Materials:

-

GS-441524

-

Isobutyric anhydride (or Isobutyryl chloride)

-

Pyridine (anhydrous)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a solution of GS-441524 (1 equivalent) in anhydrous acetonitrile and anhydrous pyridine (as both solvent and base) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add isobutyric anhydride (excess, e.g., 5-10 equivalents) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvents. The residue is then dissolved in dichloromethane and washed successively with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure (S)-GS-621763.

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

Quantitative Data

While specific yields for the synthesis of (S)-GS-621763 are not publicly available, analytical data for the characterization of the compound has been reported.

| Analytical Data | (S)-GS-621763 |

| ¹H NMR (300 MHz, CDCl₃-d) | δ 11.15 (bs, 1H), 8.27 (bs, 1H), 7.95 (s, 1H), 7.32 (m, 1H), 7.07 (m, 1H), 6.05 (d, J = 6.0 Hz, 1H), 5.44 (t, J = 5.1 Hz, 1H), 4.66 (t, J = 3.6 Hz, 1H), 4.32 (m, 2H), 2.73–2.52 (m, 3H), 1.27–1.14 (m, 18H) |

| LC-MS (m/z) | [M + H]⁺ = 502.2, [M – H]⁻ = 500.1 |

Metabolic Activation Pathway

(S)-GS-621763 is a prodrug that requires metabolic activation to exert its antiviral effect.

Caption: Metabolic Activation of (S)-GS-621763.

Upon oral administration, (S)-GS-621763 is absorbed and subsequently hydrolyzed by cellular esterases to release the parent nucleoside, GS-441524. Inside the target cells, GS-441524 is then phosphorylated by cellular kinases in a stepwise manner to its active triphosphate form. This active triphosphate analog acts as a competitive inhibitor of viral RNA-dependent RNA polymerase, leading to chain termination and inhibition of viral replication.

This technical guide provides a comprehensive overview of the chemical structure and a proposed synthesis of (S)-GS-621763. The information presented is intended to support further research and development efforts in the field of antiviral therapeutics.

References

(S)-GS-621763 vs. Remdesivir: A Comparative Analysis of Metabolic Activation Pathways

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the metabolic pathways of two critical antiviral compounds: remdesivir (GS-5734) and its orally bioavailable prodrug, (S)-GS-621763. Both agents ultimately yield the same active nucleoside triphosphate analog, GS-443902, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase. However, their distinct routes of administration and initial metabolic activation steps result in different pharmacokinetic profiles and efficiencies of active metabolite formation. This document outlines the enzymatic conversions, intermediate metabolites, and cellular locations of these pathways. Quantitative data on their metabolism and antiviral activity are summarized, and representative experimental protocols for their study are provided. Diagrams generated using the DOT language are included to visualize the metabolic cascades.

Introduction

Remdesivir, an adenosine nucleotide analog prodrug, was the first antiviral agent to receive FDA approval for the treatment of COVID-19.[1][2] Administered intravenously, it undergoes intracellular metabolism to its active triphosphate form, GS-443902.[1][2] The limitations of intravenous administration in an outpatient setting spurred the development of orally bioavailable prodrugs. (S)-GS-621763 is one such compound, designed as a triester prodrug of the parent nucleoside of remdesivir, GS-441524.[3][4] Upon oral administration, (S)-GS-621763 is rapidly metabolized to GS-441524, which is then taken up by cells and anabolized to the active GS-443902.[3][4] Understanding the nuances of their respective metabolic pathways is crucial for optimizing therapeutic strategies and developing next-generation antiviral agents.

Metabolic Pathway of Remdesivir

Remdesivir is a phosphoramidate prodrug that efficiently delivers the monophosphate of the parent nucleoside, GS-441524, into target cells. This strategy bypasses the often rate-limiting initial phosphorylation step required by the parent nucleoside itself. The intracellular activation of remdesivir is a multi-step enzymatic process.

The key enzymes involved in the hydrolysis of remdesivir to its alanine intermediate (MetX or GS-704277) are carboxylesterase 1 (CES1) and cathepsin A (CatA).[1][2][5] Subsequently, the phosphoramidate bond of the alanine metabolite is cleaved by histidine triad nucleotide-binding protein 1 (HINT1) to release the nucleoside monophosphate (GS-441524-MP).[1][2][5] This monophosphate is then sequentially phosphorylated by cellular kinases to the diphosphate (GS-441524-DP) and finally to the active triphosphate (GS-443902).[1][2][5]

Metabolic Pathway of (S)-GS-621763

(S)-GS-621763 is an oral triester prodrug of GS-441524, designed for enhanced absorption from the gastrointestinal tract. Following oral administration, it is rapidly and extensively metabolized, likely by intestinal and/or hepatic esterases such as carboxylesterases, to the parent nucleoside GS-441524.[3][4] This nucleoside is then absorbed into the systemic circulation and distributed to tissues.

Once GS-441524 enters the target cells, it undergoes a three-step phosphorylation cascade, initiated by a cellular kinase to form the monophosphate (GS-441524-MP). This initial phosphorylation is considered the rate-limiting step in the activation of GS-441524.[6] Subsequently, cellular kinases further phosphorylate the monophosphate to the diphosphate and then to the active triphosphate, GS-443902.[3][4]

References

- 1. Simultaneous Analysis of Remdesivir and Metabolites in Human plasma Using Fully Automated Sample Preparation LC/MS/MS System : Shimadzu (Europe) [shimadzu.eu]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the In Vitro Antiviral Profile of (S)-GS-621763: A Technical Overview

A comprehensive review of the existing scientific literature reveals that (S)-GS-621763, an investigational oral prodrug, has been primarily evaluated for its in vitro antiviral activity against coronaviruses, with no publicly available data on its efficacy against the Human Immunodeficiency Virus (HIV-1). This technical guide synthesizes the current knowledge on the in vitro pharmacology of (S)-GS-621763, focusing on its well-documented activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and other related coronaviruses.

(S)-GS-621763 is an orally bioavailable prodrug of GS-441524, the parental nucleoside of Remdesivir.[1][2][3] Its mechanism of action involves intracellular conversion to the active triphosphate form, which then acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1][3]

Quantitative In Vitro Antiviral Activity

The in vitro potency of (S)-GS-621763 has been assessed in various cell lines and primary human cell cultures against different coronaviruses. The key parameters measured are the half-maximal effective concentration (EC50), which indicates the concentration of the drug that inhibits 50% of viral replication, and the half-maximal cytotoxic concentration (CC50), which measures the concentration that causes 50% cell death. A higher selectivity index (SI = CC50/EC50) signifies a more favorable safety profile.

Table 1: In Vitro Anti-SARS-CoV-2 Activity of (S)-GS-621763 and Related Compounds

| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| (S)-GS-621763 | SARS-CoV-2 nLUC | A549-hACE2 | 2.8[1][3] | >10[3] | >3.6 |

| (S)-GS-621763 | SARS-CoV-2 Fluc | NHBE | 0.125[1][3] | Not Reported | Not Reported |

| (S)-GS-621763 | WA1/2020 & Variants (α, β, γ) | Vero E6 | 0.11 - 0.73[4] | 40 to >100[4] | >55 - >909 |

| (S)-GS-621763 | VOC γ | HAE | 3.01[4] | Not Reported | Not Reported |

| Remdesivir (RDV) | SARS-CoV-2 nLUC | A549-hACE2 | 0.29[3] | >10[3] | >34 |

| Remdesivir (RDV) | SARS-CoV-2 Fluc | NHBE | 0.0371[1][3] | Not Reported | Not Reported |

| GS-441524 | SARS-CoV-2 nLUC | A549-hACE2 | Not Reported | >10[3] | Not Reported |

| GS-441524 | SARS-CoV-2 Fluc | NHBE | 2.454[1][3] | Not Reported | Not Reported |

| GS-441524 | WA1/2020 & Variants (α, β, γ) | Vero E6 | 0.11 - 0.68[4] | >100[4] | >147 |

| GS-441524 | VOC γ | HAE | 2.83[4] | Not Reported | Not Reported |

Table 2: In Vitro Activity of (S)-GS-621763 Against Other Coronaviruses

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| (S)-GS-621763 | MERS-CoV | Calu-3 2B4 | 0.74[3] | Not Reported | Not Reported |

| Remdesivir (RDV) | MERS-CoV | Calu-3 2B4 | 0.16[3] | Not Reported | Not Reported |

| GS-441524 | MERS-CoV | Calu-3 2B4 | 2.1[3] | Not Reported | Not Reported |

Experimental Protocols

The in vitro antiviral activity of (S)-GS-621763 is typically determined using cell-based assays. Below are detailed methodologies for key experiments.

Antiviral Activity Assay in A549-hACE2 Cells

This assay is used to determine the potency of the compound against a reporter virus in a human lung adenocarcinoma cell line engineered to express the human ACE2 receptor.

Protocol:

-

Cell Seeding: A549-hACE2 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Preparation: (S)-GS-621763 is serially diluted in DMSO to create a dose-response curve.

-

Infection: The cell culture medium is removed, and cells are infected with a SARS-CoV-2 reporter virus expressing nanoluciferase (nLUC) at a specific multiplicity of infection (MOI), typically 0.008.[1]

-

Treatment: After a 1-hour incubation period at 37°C, the virus-containing medium is removed, and the cells are washed.[1] Fresh medium containing the serially diluted compound is then added to the wells.

-

Incubation: The plates are incubated for 48 hours at 37°C.[1]

-

Readout: The level of viral replication is quantified by measuring the activity of the nanoluciferase reporter gene using a commercial assay (e.g., Nano-Glo Assay).

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

Cytotoxicity Assay

This assay is performed to determine the concentration of the compound that is toxic to the host cells.

Protocol:

-

Cell Seeding: Host cells (e.g., A549-hACE2) are seeded in 96-well plates.

-

Treatment: The cells are treated with a range of concentrations of (S)-GS-621763.

-

Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 48 hours).

-

Readout: Cell viability is assessed using a metabolic assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: The half-maximal cytotoxic concentration (CC50) is determined from the dose-response curve.

Mechanism of Action: A Signaling Pathway

(S)-GS-621763 acts as a prodrug, meaning it is administered in an inactive form and is metabolized within the body to its active form. This multi-step activation is crucial for its antiviral effect.

The diagram illustrates that after oral administration, (S)-GS-621763 is rapidly metabolized by esterases to its parent nucleoside, GS-441524.[1][3] Once inside the target cell, GS-441524 undergoes a series of phosphorylations by cellular kinases to form the active triphosphate metabolite. This active form mimics a natural nucleotide and is incorporated by the viral RdRp into the growing RNA chain, leading to premature chain termination and inhibition of viral replication.

References

Pharmacokinetics and oral bioavailability of (S)-GS-621763

An In-Depth Technical Guide on the Pharmacokinetics and Oral Bioavailability of (S)-GS-621763

Introduction

(S)-GS-621763 is an orally bioavailable prodrug of the nucleoside analog GS-441524, which is the parent nucleoside of the antiviral drug remdesivir.[1][2][3] Developed to provide a convenient oral treatment option, (S)-GS-621763 is a triester prodrug designed for efficient delivery of GS-441524 into the systemic circulation.[4] Upon oral administration, (S)-GS-621763 undergoes rapid and extensive presystemic metabolism to release GS-441524. The active antiviral agent is the triphosphate form of GS-441524, which is formed intracellularly and acts as a potent inhibitor of viral RNA-dependent RNA polymerase.[3][5] This document provides a comprehensive overview of the pharmacokinetics and oral bioavailability of (S)-GS-621763, focusing on the systemic exposure of its active metabolite, GS-441524.

Data Presentation

The pharmacokinetic parameters of the active metabolite GS-441524 following the oral administration of its prodrugs, including (S)-GS-621763 and remdesivir, have been evaluated in several preclinical species. The following tables summarize the key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of GS-441524 in Mice Following Oral Administration of a Prodrug

| Prodrug Administered | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| GS-441524 | 10 | 582 | 1.5 | 2540 | 39 | [6] |

Table 2: Pharmacokinetic Parameters of GS-441524 in Ferrets Following Oral Administration of (S)-GS-621763

| Dose (mg/kg) | AUC0-24h (µM·h) | Reference |

| 30 | 81 | [7] |

Table 3: Pharmacokinetic Parameters of GS-441524 in Cats Following Oral Administration of Remdesivir

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Elimination t1/2 (h) | Relative Bioavailability (%) | Reference |

| 30 | 1083.36 | 5.33 | 11.4 | 30.13 | [8] |

Table 4: Pharmacokinetic Parameters of GS-441524 in Various Species Following Oral Administration of GS-441524

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Rat | 10 | - | - | - | 33 | [6] |

| Dog | - | - | - | - | 85 | [6] |

| Cynomolgus Monkey | - | - | - | - | 8.3 | [6] |

Experimental Protocols

Pharmacokinetic Study in Mice

-

Animal Model: Male C57BL/6 mice were used.[6]

-

Formulation and Administration: (S)-GS-621763 was formulated for oral administration. For pharmacokinetic studies of the parent nucleoside, GS-441524 was administered orally at a dose of 10 mg/kg.[6]

-

Blood Sampling: Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile of GS-441524.[6]

-

Bioanalysis: Plasma concentrations of GS-441524 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][9]

Pharmacokinetic Study in Ferrets

-

Animal Model: Ferrets were utilized to assess the pharmacokinetics of (S)-GS-621763.[7]

-

Formulation and Administration: (S)-GS-621763 was administered orally at a dose of 30 mg/kg.[7]

-

Blood Sampling: Plasma samples were collected over 24 hours to determine the systemic exposure to GS-441524.[7]

-

Bioanalysis: The concentration of GS-441524 in ferret plasma was quantified using an appropriate bioanalytical method, likely LC-MS/MS, to determine the area under the curve (AUC).[7]

Pharmacokinetic Study in Cats

-

Animal Model: Client-owned cats with a clinical diagnosis of Feline Infectious Peritonitis (FIP) were recruited for the study.[8]

-

Formulation and Administration: Compounded remdesivir was administered orally at a dose of 30 mg/kg.[8]

-

Blood Sampling: Plasma samples were collected at eight time points over a 24-hour period following administration.[8]

-

Bioanalysis: Plasma concentrations of GS-441524 were measured using a validated analytical method.[8]

Analytical Methodology: LC-MS/MS for GS-441524 Quantification

-

Principle: Liquid chromatography coupled with tandem mass spectrometry is the standard method for the sensitive and specific quantification of GS-441524 in biological matrices.[10][11][12][13]

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent such as acetonitrile.[11] To address potential instability, plasma samples can be treated with diluted formic acid.[13]

-

Chromatography: Chromatographic separation is achieved on a reverse-phase column, such as a C18 or HSS T3 column.[12][13] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile) is commonly used.[12][13]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.[9] Specific precursor-to-product ion transitions are monitored for GS-441524 and an internal standard.[9]

Mandatory Visualization

Caption: Metabolic activation pathway of (S)-GS-621763.

Caption: General experimental workflow for pharmacokinetic studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. EXPRESS: Comparing the pharmacokinetics of GS-441524 following intravenous and oral administration of remdesivir in New Zealand cats with feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Cellular Uptake and Intracellular Phosphorylation of GS-441524: Implications for Its Effectiveness against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Quantification of GS-441524 concentration in feline plasma using high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Lenacapavir ((S)-GS-621763): A First-in-Class HIV-1 Capsid Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lenacapavir, formerly known as GS-6207, represents a significant breakthrough in antiretroviral therapy as the first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein. Its unique mechanism of action, targeting multiple stages of the viral lifecycle, coupled with its remarkable potency and long-acting formulation, offers a transformative approach to both the treatment and prevention of HIV-1 infection. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental methodologies associated with Lenacapavir.

Introduction: A Novel Target in HIV-1 Therapy

For decades, antiretroviral therapy (ART) has focused on inhibiting viral enzymes such as reverse transcriptase, protease, and integrase. While highly effective, the emergence of drug resistance and the need for daily adherence underscore the demand for novel therapeutic strategies. The HIV-1 capsid, a conical protein shell that encases the viral genome and essential enzymes, has long been recognized as a critical component in the viral replication cycle. Its functions are indispensable for early-stage processes like reverse transcription and nuclear import, as well as late-stage events including virion assembly and maturation.[1][2] The development of small molecules that could disrupt these functions presented a promising, yet challenging, new frontier in HIV-1 drug discovery.[3]

The journey to Lenacapavir began with a screening campaign initiated in 2006 to identify compounds capable of disrupting the protein-protein interactions necessary for capsid self-assembly.[4] This extensive effort, involving numerous cycles of compound design and optimization, ultimately led to the discovery of Lenacapavir, a highly potent and long-acting multistage HIV capsid inhibitor.[4]

Mechanism of Action: A Multi-pronged Attack on the HIV-1 Lifecycle

Lenacapavir exerts its antiviral activity by binding to a conserved pocket within the HIV-1 capsid protein.[2] This interaction disrupts the delicate balance of capsid stability required for successful replication, interfering with multiple essential steps:

-

Nuclear Transport: In the early phase of infection, Lenacapavir disrupts the normal disassembly (uncoating) of the viral core, which is necessary for the efficient transport of the viral pre-integration complex into the nucleus.[5]

-

Viral Assembly and Release: During the late phase, Lenacapavir interferes with the assembly of new virions at the host cell membrane.[6]

-

Capsid Core Formation: It also disrupts the formation of a mature, infectious capsid core in newly produced viral particles.[6]

This multi-stage mechanism of action distinguishes Lenacapavir from all other approved classes of antiretroviral agents and is a key contributor to its high potency.[7][8]

Antiviral Activity and Resistance Profile

Lenacapavir demonstrates picomolar potency against various HIV-1 subtypes in vitro and shows no cross-resistance to existing antiretroviral classes.[5][9]

In Vitro Antiviral Potency

The antiviral activity of Lenacapavir is typically assessed using cell-based assays, such as single-cycle or multi-cycle infection assays. The half-maximal effective concentration (EC50) is a key parameter used to quantify potency.

| Assay Type | Cell Line | HIV-1 Strain | EC50 (pM) | Reference |

| Single-Cycle Assay | Various | Diverse Subtypes | 124 - 357 | [9] |

| Multi-Cycle Assay | MT-4 | Wild-Type | ~105 | [4] |

Table 1: In Vitro Antiviral Activity of Lenacapavir.

Resistance Profile

Resistance to Lenacapavir is associated with specific mutations in the HIV-1 capsid gene. In vitro resistance selection studies have identified several key resistance-associated mutations (RAMs).[9]

| Mutation | Fold-Change in EC50 | Replication Capacity (% of Wild-Type) | Reference |

| Q67H | 4.6 | 58% | [9] |

| N74D | Variable | Reduced | [10] |

| M66I | >2000 | 1.5% | [9] |

| Q67H/N74D | Cumulative Effect | Reduced | [10] |

Table 2: Key Lenacapavir Resistance-Associated Mutations.

Importantly, viruses with resistance to Lenacapavir do not exhibit cross-resistance to protease inhibitors (PIs).[9] While RAMs can emerge in patients experiencing virologic failure, they are often associated with reduced viral replication capacity.[11]

Pharmacokinetics

A defining feature of Lenacapavir is its long-acting pharmacokinetic profile, which allows for subcutaneous administration every six months.[12]

| Parameter | Oral Administration | Subcutaneous Injection | Reference |

| Bioavailability | 6-10% | Complete absorption | [12] |

| Time to Cmax (Tmax) | ~4 hours | ~84 days | [12] |

| Half-life (t1/2) | 10-12 days | 8-12 weeks | [12] |

| Protein Binding | >99% | >99% | [12] |

| Metabolism | CYP3A and UGT1A1 | CYP3A and UGT1A1 | [12] |

Table 3: Pharmacokinetic Properties of Lenacapavir.

The slow release from the subcutaneous injection site necessitates an initial oral loading dose to ensure adequate pharmacokinetic exposure in the first days of treatment.[12] Studies have shown that moderate hepatic impairment or severe renal impairment do not have a clinically meaningful impact on Lenacapavir exposure, supporting its use in these patient populations without dose adjustment.

Clinical Development and Efficacy

Lenacapavir has undergone rigorous clinical evaluation for both the treatment of multi-drug resistant (MDR) HIV-1 and for pre-exposure prophylaxis (PrEP).

Treatment of Multi-Drug Resistant HIV-1 (CAPELLA Trial)

The Phase 2/3 CAPELLA trial evaluated Lenacapavir in heavily treatment-experienced adults with MDR HIV-1. The study demonstrated significant virologic suppression when Lenacapavir was added to an optimized background regimen.

| Timepoint | Endpoint | Result | Reference |

| Week 26 | Virologic Suppression (<50 copies/mL) | 73% | |

| Week 52 | Virologic Suppression (<50 copies/mL) | 83% | [8] |

Table 4: Efficacy of Lenacapavir in the CAPELLA Trial.

Pre-Exposure Prophylaxis (PrEP) (PURPOSE Trials)

The PURPOSE clinical trial program is evaluating the safety and efficacy of twice-yearly injectable Lenacapavir for PrEP.

| Trial | Population | Key Finding | Reference |

| PURPOSE 1 | Cisgender women | 100% efficacy (zero infections in the Lenacapavir arm) | [6] |

| PURPOSE 2 | Cisgender men, transgender individuals, and gender non-binary individuals who have sex with partners assigned male at birth | 99.9% of participants did not acquire HIV | [7] |

Table 5: Efficacy of Lenacapavir in the PURPOSE PrEP Trials.

These landmark results highlight the potential of Lenacapavir to be a transformative option for HIV prevention.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research and development of HIV-1 capsid inhibitors like Lenacapavir.

Single-Round HIV-1 Infection Assay (Luciferase Reporter)

This assay is used to determine the antiviral potency of a compound by measuring its effect on a single cycle of viral replication.

Methodology:

-

Cell Seeding: Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated luciferase gene under the control of the HIV-1 LTR) in 96-well plates and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., Lenacapavir) in cell culture medium.

-

Infection: Pre-incubate pseudotyped HIV-1 virus (e.g., VSV-G pseudotyped NL4-3 luciferase reporter virus) with the diluted compound for a specified time (e.g., 1 hour) at 37°C.

-

Cell Treatment: Add the virus-compound mixture to the target cells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration.

Multi-Cycle HIV-1 Replication Assay (p24 ELISA)

This assay measures the effect of a compound on multiple rounds of viral replication, providing a more comprehensive assessment of its antiviral activity.

Methodology:

-

Cell Culture: Culture susceptible T-cell lines (e.g., MT-4 cells) in appropriate media.

-

Infection: Infect the cells with a replication-competent HIV-1 strain at a low multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.

-

Incubation: Incubate the infected cultures for a period of 4-7 days to allow for multiple rounds of replication.

-

Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.

-

p24 Quantification: Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial p24 ELISA kit.

-

Data Analysis: Determine the EC50 value by plotting the p24 concentration against the log of the compound concentration.

In Vitro HIV-1 Capsid Assembly Assay (Turbidity)

This biochemical assay assesses the ability of a compound to interfere with the self-assembly of purified HIV-1 capsid protein.

Methodology:

-

Protein Purification: Express and purify recombinant HIV-1 capsid (CA) protein.

-

Reaction Setup: In a 96-well plate, mix the purified CA protein with an assembly buffer (typically high salt, e.g., NaCl) in the presence or absence of the test compound.

-

Turbidity Measurement: Monitor the turbidity of the solution over time at a wavelength of 350 nm using a spectrophotometer. An increase in turbidity indicates the formation of capsid assemblies.

-

Data Analysis: Compare the rate and extent of assembly in the presence of the compound to the control (DMSO vehicle). Both inhibition and over-stabilization of assembly can be detected.

Resistance Selection and Characterization

This process is used to identify mutations that confer resistance to an antiviral compound.

Methodology:

-

Resistance Selection: Culture HIV-1 in the presence of sub-optimal concentrations of the test compound. Gradually increase the compound concentration as the virus adapts and replicates.

-

Viral RNA Extraction and Sequencing: Once viral breakthrough is observed, extract viral RNA from the culture supernatant. Reverse transcribe the RNA to cDNA and amplify the capsid gene by PCR. Sequence the PCR product to identify mutations.

-

Site-Directed Mutagenesis: Introduce the identified mutations into an infectious molecular clone of HIV-1 using site-directed mutagenesis.

-

Phenotypic Analysis: Generate viral stocks of the mutant clones and determine their susceptibility to the test compound using the single-round or multi-cycle infection assays described above. Calculate the fold-change in EC50 compared to the wild-type virus.

Conclusion

The discovery and development of Lenacapavir ((S)-GS-621763) marks a pivotal moment in the fight against HIV-1. Its novel mechanism of action, exceptional potency, and long-acting formulation provide a much-needed new tool for both treatment and prevention. The comprehensive preclinical and clinical data demonstrate its robust efficacy and favorable safety profile. The experimental methodologies outlined in this guide provide a framework for the continued research and development of capsid-targeted antivirals and other novel therapeutic agents. As Lenacapavir becomes more widely available, it holds the promise of significantly impacting the global HIV-1 epidemic.[4]

References

- 1. Single-Cell and Single-Cycle Analysis of HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. researchgate.net [researchgate.net]

- 5. diva-portal.org [diva-portal.org]

- 6. goldengatebio.com [goldengatebio.com]

- 7. Cell Fractionation and Quantitative Analysis of HIV-1 Reverse Transcription in Target Cells [bio-protocol.org]

- 8. mdpi.com [mdpi.com]

- 9. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]

- 10. Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Modulation of HIV-1 capsid multimerization by sennoside A and sennoside B via interaction with the NTD/CTD interface in capsid hexamer [frontiersin.org]

- 12. croiconference.org [croiconference.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo antiviral activity of (S)-GS-621763 against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and its variants of concern. (S)-GS-621763 is an orally bioavailable prodrug of the nucleoside analog GS-441524, the parent nucleoside of Remdesivir, a clinically approved antiviral for the treatment of COVID-19.[1][2] This guide consolidates key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Core Concepts and Mechanism of Action

(S)-GS-621763 is designed for enhanced oral bioavailability, allowing for potential early-stage, outpatient treatment of COVID-19.[1][3] Upon oral administration, it is efficiently metabolized to its active parent nucleoside, GS-441524.[1] GS-441524 is then taken up by cells and undergoes intracellular phosphorylation to form the active triphosphate metabolite. This active form acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme essential for viral replication.[2] By mimicking a natural nucleotide, the active metabolite gets incorporated into the nascent viral RNA chain, leading to premature termination of transcription and inhibition of viral replication.

Quantitative Antiviral Activity

The in vitro antiviral potency of (S)-GS-621763 and its related compounds has been evaluated in various cell lines against SARS-CoV-2 and its variants. The following tables summarize the key quantitative data, including the half-maximal effective concentration (EC50) and, where available, the 50% cytotoxic concentration (CC50).

Table 1: In Vitro Antiviral Activity of (S)-GS-621763 and Related Compounds against SARS-CoV-2 (Original Strain)

| Compound | Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Reference |

| (S)-GS-621763 | A549-hACE2 | SARS-CoV-2 nLUC | 2.8 | >10 | [2] |

| (S)-GS-621763 | Vero E6 | WA1/2020 | Not specified, but potent | Not specified | [4] |

| Remdesivir (RDV) | A549-hACE2 | SARS-CoV-2 nLUC | 0.29 | >10 | [2] |

| GS-441524 | A549-hACE2 | SARS-CoV-2 nLUC | Not specified | >10 | [2] |

| (S)-GS-621763 | NHBE | SARS-CoV-2 Fluc | 0.125 | >10 | [2] |

| Remdesivir (RDV) | NHBE | SARS-CoV-2 Fluc | 0.0371 | >10 | [2] |

| GS-441524 | NHBE | SARS-CoV-2 Fluc | 2.454 | >10 | [2] |

Table 2: In Vitro Antiviral Activity of GS-441524 (Active Metabolite of (S)-GS-621763) against SARS-CoV-2 Variants of Concern

| Compound | Cell Line | Virus Variant | EC50 (nM) | Fold Change vs. WA1 | Reference |

| GS-441524 | A549-ACE2-TMPRSS2 | WA1 | 5,600 ± 4,100 | - | [5] |

| GS-441524 | A549-ACE2-TMPRSS2 | Alpha (B.1.1.7) | 4,700 ± 2,100 | 0.84 | [5] |

| GS-441524 | A549-ACE2-TMPRSS2 | Beta (B.1.351) | 8,790 ± 4,300 | 1.57 | [5] |

| GS-441524 | A549-ACE2-TMPRSS2 | Gamma (P.1) | 5,800 ± 2,300 | 1.04 | [5] |

| GS-441524 | A549-ACE2-TMPRSS2 | Delta (B.1.617.2) | 2,100 ± 1,100 | 0.38 | [5] |

| GS-441524 | A549-ACE2-TMPRSS2 | Omicron (BA.1) | 3,150 ± 1,400 | 0.56 | [5] |

Note: While direct EC50 values for (S)-GS-621763 against all variants are not publicly available, the potent and retained activity of its active metabolite, GS-441524, against a wide range of variants, including Delta and Omicron, strongly indicates that (S)-GS-621763 maintains its efficacy against these variants of concern.[4][5] One study explicitly states that (S)-GS-621763 was comparably potent against Alpha, Beta, and Gamma variants as against the original WA1/2020 strain in cell culture.[3]

Experimental Protocols

This section details the methodologies for key in vitro and in vivo experiments cited in this guide.

In Vitro Antiviral Assay (Nanoluciferase-Based)

This protocol describes a common method for determining the in vitro antiviral activity of compounds against a reporter virus.

Detailed Steps:

-

Cell Preparation: A549-hACE2 cells, which are human lung carcinoma cells engineered to express the human ACE2 receptor, are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Preparation: (S)-GS-621763 is serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.

-

Infection: The cell culture medium is removed, and the cells are infected with a SARS-CoV-2 reporter virus expressing nanoluciferase (nLUC) at a specific multiplicity of infection (MOI).

-

Treatment: After a short incubation period to allow for viral entry, the virus-containing medium is removed, and fresh medium containing the serially diluted compound is added to the cells.

-

Incubation: The plates are incubated for 48 hours at 37°C to allow for viral replication.

-

Luminescence Measurement: After incubation, the cells are lysed, and a Nano-Glo® luciferase assay substrate is added. The resulting luminescence, which is proportional to the amount of viral replication, is measured using a luminometer.

-

Data Analysis: The luminescence data is normalized to vehicle-treated controls, and the EC50 values are calculated by fitting the data to a dose-response curve.

In Vivo Ferret Model for Efficacy and Transmission

Ferrets are a relevant animal model for SARS-CoV-2 infection as they mimic human disease in several aspects, including viral replication in the upper respiratory tract.

Experimental Design:

-

Acclimatization and Baseline: Ferrets are acclimatized to the facility, and baseline measurements (weight, temperature) are taken.

-

Infection: Donor ferrets are intranasally inoculated with a defined dose of a SARS-CoV-2 variant of concern (e.g., Gamma).[1]

-

Treatment: At 12 hours post-infection, treatment is initiated. One group of ferrets receives oral (S)-GS-621763 (e.g., 10 mg/kg) via gavage twice daily, while the control group receives a vehicle solution.[1]

-

Monitoring and Sampling: Ferrets are monitored daily for clinical signs of illness. Nasal washes are collected at regular intervals to quantify viral load and shedding.

-

Transmission: To assess the impact on transmission, naive (uninfected) contact ferrets are introduced to the donor ferrets after the initiation of treatment.

-

Endpoint Analysis: At the end of the study, various tissues can be collected for virological and pathological analysis.

Conclusion

(S)-GS-621763 is a promising orally bioavailable antiviral candidate for the treatment of COVID-19. Its efficient conversion to the active nucleoside GS-441524 and the subsequent inhibition of the highly conserved viral RdRp provide a strong basis for its broad activity against SARS-CoV-2 and its variants of concern. The quantitative data from in vitro assays and the significant efficacy observed in in vivo animal models underscore its potential as an early-line treatment to reduce viral replication, prevent disease progression, and potentially limit transmission. Further clinical evaluation is warranted to fully establish its therapeutic role in the ongoing management of COVID-19.

References

- 1. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice [pubmed.ncbi.nlm.nih.gov]

- 3. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

Preclinical Safety and Toxicology of (S)-GS-621763: A Review of Available Data

(S)-GS-621763 is an investigational oral prodrug of the nucleoside analog GS-441524, the active metabolite of the FDA-approved antiviral drug remdesivir. Developed to offer a more convenient route of administration compared to the intravenously delivered remdesivir, (S)-GS-621763 has been a subject of research for its potential against RNA viruses, most notably SARS-CoV-2. This technical guide synthesizes the publicly available information on the preclinical safety and toxicology profile of (S)-GS-621763, intended for researchers, scientists, and drug development professionals.

While comprehensive, detailed reports of formal preclinical toxicology studies for (S)-GS-621763 are not widely available in the public domain, a review of existing scientific literature and regulatory documents for the parent compound, remdesivir, provides insights into the potential safety profile. It is important to note that the preclinical safety assessment of a prodrug is intrinsically linked to its active metabolite.

In Vitro Cytotoxicity

Initial preclinical evaluation of any antiviral candidate involves assessing its cytotoxicity in various cell lines to determine its therapeutic index. For (S)-GS-621763 and its parent compound GS-441524, in vitro studies have been conducted to establish their 50% cytotoxic concentration (CC50).

| Compound | Cell Line | CC50 (µM) |

| (S)-GS-621763 | Vero E6 | >100 |

| (S)-GS-621763 | A549-hACE2 | >100 |

| GS-441524 | Feline cells | >100 |

Experimental Protocol: In Vitro Cytotoxicity Assay

The cytotoxicity of (S)-GS-621763 is typically evaluated using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. The general protocol is as follows:

-

Cell Seeding: A specific number of cells (e.g., 1 x 10^4 cells/well) are seeded into 96-well plates and incubated under standard conditions (e.g., 37°C, 5% CO2) to allow for cell adherence.

-

Compound Treatment: The cells are treated with serial dilutions of (S)-GS-621763, its metabolites, or a vehicle control.

-

Incubation: The treated plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: A reagent that measures ATP content, indicative of cell viability, is added to each well.

-

Data Analysis: The luminescence, which is proportional to the number of viable cells, is measured using a luminometer. The CC50 value is then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Safety and Tolerability

Publicly available data from in vivo efficacy studies in animal models provide some initial insights into the safety and tolerability of (S)-GS-621763. These studies, primarily focused on antiviral activity, report general observations on the health of the animals during treatment.

In studies involving mice and ferrets infected with SARS-CoV-2, orally administered (S)-GS-621763 was reported to be well-tolerated at therapeutic doses.[1][2][3] Similarly, the parent compound, GS-441524, has been investigated for the treatment of feline infectious peritonitis (FIP) in cats and was found to be generally safe and effective with some reports of minor, non-progressive kidney damage.

Insights from the Preclinical Toxicology of Remdesivir

Given that (S)-GS-621763 is a prodrug of the active metabolite of remdesivir, the preclinical toxicology findings for remdesivir are relevant. Regulatory assessments by agencies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have highlighted key aspects of remdesivir's non-clinical safety profile.

Key Target Organs of Toxicity for Remdesivir:

-

Kidney: Renal toxicity has been identified as a potential risk.[4][5][6][7] Non-clinical studies in rats and cynomolgus monkeys with remdesivir showed evidence of kidney injury.[5]

It is crucial to underscore that these findings are for remdesivir, which is administered intravenously, and the toxicity profile of orally administered (S)-GS-621763 may differ due to variations in pharmacokinetics and distribution.

Signaling Pathway and Mechanism of Action

The antiviral mechanism of (S)-GS-621763 is initiated by its conversion to GS-441524, which is then metabolized intracellularly to its active triphosphate form, GS-441524-triphosphate. This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to chain termination during viral RNA synthesis.

Caption: Metabolic activation pathway of (S)-GS-621763 to its active triphosphate form and subsequent inhibition of viral RNA synthesis.

Experimental Workflow for Preclinical Safety Assessment

A standard preclinical safety and toxicology program for an investigational new drug like (S)-GS-621763 would typically follow a structured workflow to meet regulatory requirements.

Caption: A generalized workflow for the preclinical safety and toxicology evaluation of a new drug candidate.

Conclusion

The publicly available data on the preclinical safety and toxicology of (S)-GS-621763 are limited. In vitro studies indicate low cytotoxicity, and in vivo efficacy studies suggest good tolerability at therapeutic doses. The preclinical safety profile of the related intravenous drug, remdesivir, points to potential renal and hepatic toxicity, which should be considered in the continued evaluation of (S)-GS-621763. A comprehensive understanding of the safety profile will require the public dissemination of data from formal preclinical toxicology studies, including repeat-dose toxicity, safety pharmacology, genotoxicity, and developmental and reproductive toxicology studies. As research progresses, a more detailed and quantitative assessment of the preclinical safety of (S)-GS-621763 will be essential for its potential advancement into clinical development.

References

- 1. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. aifa.gov.it [aifa.gov.it]

- 7. medscape.com [medscape.com]

- 8. Remdesivir: Review of Pharmacology, Pre‐clinical Data, and Emerging Clinical Experience for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Notes and Protocols for Testing (S)-GS-621763 Efficacy in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GS-621763 is an orally bioavailable prodrug of the nucleoside analog GS-441524, which is the parent nucleoside of Remdesivir.[1][2] Upon administration, (S)-GS-621763 is metabolized to GS-441524, which is then taken up by cells and converted into its active triphosphate form. This active metabolite acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and the cessation of viral replication.[1][3] This mechanism of action makes (S)-GS-621763 a promising candidate for antiviral therapy against a range of RNA viruses.

These application notes provide detailed protocols for assessing the in vitro efficacy of (S)-GS-621763 using common cell culture-based assays. The described methods include the Cytopathic Effect (CPE) Inhibition Assay, Plaque Reduction Assay, and Virus Yield Reduction Assay, along with a protocol for assessing cytotoxicity.

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

The following diagram illustrates the metabolic activation of (S)-GS-621763 and its mechanism of action.

Caption: Metabolic activation and mechanism of action of (S)-GS-621763.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of (S)-GS-621763 and its parent nucleoside, GS-441524, against various coronaviruses in different cell lines.

Table 1: 50% Effective Concentration (EC50) of (S)-GS-621763 and GS-441524

| Compound | Virus | Cell Line | EC50 (µM) | Reference(s) |

| (S)-GS-621763 | SARS-CoV-2 (nLUC) | A549-hACE2 | 2.8 | [1][4] |

| (S)-GS-621763 | SARS-CoV-2 (Fluc) | NHBE | 0.125 | [1] |

| (S)-GS-621763 | SARS-CoV-2 | Vero E6 | 0.11 - 0.73 | [2][5] |

| GS-441524 | SARS-CoV-2 | Vero E6 | 0.11 - 0.68 | [2] |

| GS-441524 | FIPV | CRFK | 0.78 | [6] |

| GS-441524 | SARS-CoV-2 (Fluc) | NHBE | 2.454 | [1] |

Table 2: 50% Cytotoxic Concentration (CC50) of (S)-GS-621763 and GS-441524

| Compound | Cell Line | CC50 (µM) | Reference(s) |

| (S)-GS-621763 | Vero E6 | >100 | [2] |

| (S)-GS-621763 | A549-hACE2 | >51 | [2] |

| GS-441524 | CRFK | >100 | [6] |

| (S)-GS-621763, Remdesivir, GS-441524 | A549-hACE2 | >10 | [7] |

Experimental Protocols

The following diagram provides a general overview of the experimental workflow for evaluating the antiviral efficacy of (S)-GS-621763.

Caption: General workflow for antiviral drug evaluation.

Cytopathic Effect (CPE) Inhibition Assay

This assay is suitable for viruses that cause visible damage to host cells. The efficacy of (S)-GS-621763 is determined by its ability to protect cells from virus-induced cell death.[8][9]

Materials:

-

Appropriate host cell line (e.g., Vero E6, A549-hACE2)[2][10]

-

Complete growth medium (e.g., DMEM with 5-10% FBS)

-

Virus stock of known titer

-

(S)-GS-621763

-

96-well cell culture plates

-

Staining solution (e.g., 0.1% Crystal Violet in 20% methanol or Neutral Red solution)[8]

-

Microplate reader (optional, for quantitative analysis)

Protocol:

-

Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of (S)-GS-621763 in cell culture medium. A typical starting concentration might be 100 µM with 2- or 3-fold serial dilutions.

-

Treatment: When cells are confluent, remove the growth medium and add the diluted compound to the wells in triplicate. Include "cell control" (no virus, no compound) and "virus control" (virus, no compound) wells.

-

Infection: Add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the "cell control" wells. The MOI should be sufficient to cause >80% CPE in the virus control wells within the assay duration.[11]

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

-

Staining:

-

Crystal Violet: Gently wash the wells with PBS, fix the cells with 4% formaldehyde for 20 minutes, and then stain with 0.1% crystal violet solution for 15-20 minutes. Wash away excess stain with water and allow the plates to dry.

-

Neutral Red: Remove the medium and add medium containing a neutral red dye. After incubation, the cells are washed, and the incorporated dye is solubilized.[9]

-

-

Quantification:

-

Visual: Observe the wells under a microscope and determine the lowest concentration of the compound that protects at least 50% of the cells from CPE.

-

Spectrophotometry: For crystal violet, solubilize the stain using methanol or another suitable solvent and read the absorbance at a wavelength of ~570 nm. For neutral red, measure the absorbance of the solubilized dye.

-

-

Data Analysis: Calculate the percentage of CPE inhibition for each concentration relative to the cell and virus controls. Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus particles and is used for plaque-forming viruses. The efficacy of (S)-GS-621763 is measured by the reduction in the number and/or size of plaques.[12][13]

Materials:

-

Host cell line capable of forming plaques (e.g., Vero E6)[13]

-

Complete growth medium

-

Virus stock of known titer

-

(S)-GS-621763

-

6-well or 12-well cell culture plates

-

Overlay medium (e.g., medium containing 0.5-1.2% methylcellulose or low-melting-point agarose)[12]

-

Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

Protocol:

-

Cell Seeding: Seed host cells into 6-well or 12-well plates to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of (S)-GS-621763. In parallel, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

-

Infection: Remove the growth medium from the cells and inoculate the monolayer with the virus dilution. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Treatment and Overlay: Remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing the different concentrations of (S)-GS-621763.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

-

Staining: Gently remove the overlay and fix the cells with 4% formaldehyde. Stain the fixed cells with crystal violet solution and then gently wash with water to visualize the plaques.

-

Quantification: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value from a dose-response curve.

Virus Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of an antiviral compound. It is a sensitive method to quantify the inhibition of viral replication.[14][15]

Materials:

-

Host cell line

-

Complete growth medium

-

Virus stock of known titer

-

(S)-GS-621763

-

24-well or 48-well cell culture plates

-

Apparatus for virus titration (e.g., 96-well plates for TCID50 or larger plates for plaque assay)

Protocol:

-

Cell Seeding: Seed host cells in 24-well or 48-well plates.

-

Treatment and Infection: Treat the cells with serial dilutions of (S)-GS-621763 for a specified period before or after infecting the cells with a known MOI of the virus.

-

Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

-

Harvesting: Collect the cell culture supernatant (and/or cell lysates) at the end of the incubation period.

-

Titration of Progeny Virus: Determine the viral titer in the harvested samples using a plaque assay or a TCID50 assay.

-

Data Analysis: Calculate the reduction in virus yield (in log10 PFU/mL or TCID50/mL) for each compound concentration compared to the virus control. The EC90 or EC99 (the concentration that reduces virus yield by 90% or 99%) is often reported for this assay.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of (S)-GS-621763 in parallel with the efficacy assays to determine its therapeutic index (Selectivity Index, SI = CC50/EC50).[16][17]

Materials:

-

Host cell line used in the antiviral assays

-

Complete growth medium

-

(S)-GS-621763

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)[17][18]

-

Microplate reader

Protocol:

-

Cell Seeding: Seed host cells into 96-well plates at the same density as in the antiviral assays.

-

Compound Treatment: Add serial dilutions of (S)-GS-621763 to the wells (in the absence of virus). Include "cell control" (no compound) wells.

-

Incubation: Incubate the plates for the same duration as the corresponding antiviral assay.

-

Quantification of Cell Viability: Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions. Read the absorbance or luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Logical Relationships in Antiviral Efficacy and Cytotoxicity Assessment

Caption: Relationship between efficacy, cytotoxicity, and selectivity index.

References

- 1. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pblassaysci.com [pblassaysci.com]

- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Newly Engineered A549 Cell Line Expressing ACE2 and TMPRSS2 Is Highly Permissive to SARS-CoV-2, Including the Delta and Omicron Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 12. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical severe acute respiratory syndrome coronavirus 2 isolation and antiviral testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 15. labinsights.nl [labinsights.nl]

- 16. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]

- 17. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 18. benchchem.com [benchchem.com]

Application Notes and Protocols for Determining the EC50 of (S)-GS-621763 in Lung Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GS-621763 is an orally bioavailable prodrug of the nucleoside analog GS-441524.[1] Upon administration, (S)-GS-621763 is metabolized to GS-441524, which is then taken up by cells and intracellularly phosphorylated to its active triphosphate form. This active metabolite acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and the cessation of viral replication.[1] These application notes provide a summary of the reported 50% effective concentration (EC50) values of (S)-GS-621763 in various lung cell lines and detailed protocols for their determination.

Data Presentation

The antiviral activity of (S)-GS-621763 has been evaluated against different coronaviruses in several human lung cell lines. The following table summarizes the reported EC50 values.

| Virus | Cell Line | EC50 (µM) | Reference |

| SARS-CoV-2 | A549-hACE2 | 0.11 - 0.73 | [2] |

| SARS-CoV-2 | Normal Human Bronchial Epithelial (NHBE) | 0.125 | [1][3] |

| MERS-CoV | Calu-3 2B4 | 0.74 | [3] |

Signaling Pathway: Mechanism of Action of (S)-GS-621763

The following diagram illustrates the metabolic activation of (S)-GS-621763 and its mechanism of action in inhibiting viral replication.

References

(S)-GS-621763 formulation for in vivo studies

An application note on the formulation of (S)-GS-621763 for in vivo studies, designed for researchers and professionals in drug development. This document provides detailed protocols and quantitative data for the preparation and administration of this orally bioavailable antiviral agent.

Introduction

(S)-GS-621763 is an orally bioavailable prodrug of GS-441524, which is the parent nucleoside of Remdesivir.[1][2][3][4][5] As a triester prodrug, (S)-GS-621763 is designed for efficient oral absorption, after which it is rapidly metabolized to GS-441524.[1][2] The parent nucleoside, GS-441524, is then taken up by cells and intracellularly converted by cellular kinases into the active nucleoside triphosphate. This active metabolite functions as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme in coronaviruses.[1][2][3][4][6] This mechanism of action makes (S)-GS-621763 a potent antiviral agent against SARS-CoV-2 and other coronaviruses, as demonstrated in various in vitro and in vivo models.[1][3][4][6][7] The oral route of administration for GS-621763 presents a significant advantage over the intravenous delivery required for Remdesivir, potentially allowing for earlier treatment of non-hospitalized patients.[5][7][8]

Quantitative Data Summary

For effective in vivo studies, a consistent and well-characterized formulation is crucial. The following tables summarize the formulation composition and example dosing regimens used in preclinical studies.

Table 1: In Vivo Formulation of (S)-GS-621763 for Murine Models

| Component | Percentage | Purpose |

|---|---|---|

| Dimethyl sulfoxide (DMSO) | 2.5% | Solubilizing agent |

| Kolliphor HS-15 | 10% | Solubilizer and emulsifier |